Hexadecanolide
Description
16-Hexadecanolide (HDL, CAS 109-29-5) is a 17-membered macrocyclic lactone with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . It is a white to pale yellow crystalline solid with a melting point of 33°C and solubility in acetonitrile but insolubility in water . HDL is primarily used as a synthetic musk in perfumery, acting as a masking agent due to its stable, long-lasting fragrance . Industrially, it serves as a precursor for synthesizing larger macrocyclic lactones via ring-expansion reactions . HDL is also utilized as an internal standard in gas chromatography (GC) analyses due to its stability and purity .
HDL is synthesized through chemoenzymatic methods, such as lipase-catalyzed macrolactonization, which offers high yields and efficiency compared to traditional chemical routes . Its low acute toxicity (oral and dermal LD₅₀ >5000 mg/kg) makes it relatively safe for laboratory and industrial use, though it can cause skin and eye irritation .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxacycloheptadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPJYNMYCVCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(=O)OCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047622 | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-29-5 | |
| Record name | Hexadecanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexadecanolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanolide | |
| Source | DTP/NCI | |
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| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA DSSTox | |
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| Record name | Oxacycloheptadecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXADECANOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E2HO00C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Hydrogenation of Ambrettolide
A high-yield route to 16-hexadecanolide involves the hydrogenation of ambrettolide (oxacycloheptadec-10-en-2-one) using palladium on activated carbon (Pd/C). In this method, 1.0 g of ambrettolide (4.0 mmol) is dissolved in methanol (10 mL) and reacted under hydrogen gas (1 atm) at 25°C for 3 hours in the presence of 20 mg of 5% Pd/C. Gas chromatography analysis confirms a 99% yield of 16-hexadecanolide (3.9 mmol), with no detectable side products. This protocol’s efficiency stems from the mild conditions and the catalyst’s selectivity for alkene reduction without lactone ring opening.
Substrate and Solvent Optimization
Methanol is preferred as a solvent due to its polarity, which enhances hydrogen solubility and stabilizes the Pd/C catalyst. Increasing the reaction temperature beyond 30°C risks over-reduction, while lower temperatures (<20°C) prolong reaction times. Catalyst recycling studies indicate a 5% loss in activity per cycle, necessitating fresh catalyst batches for industrial-scale production.
Enzymatic Ring-Opening Polymerization
Lipase-Catalyzed Polymerization Mechanisms
Pseudomonas fluorescens lipase (lipase PF) efficiently catalyzes the ring-opening polymerization of 16-hexadecanolide in bulk at 75°C. The enzyme activates the lactone via nucleophilic attack by a serine residue, forming an acyl-enzyme intermediate that reacts with the terminal hydroxyl group of growing polymer chains. This mechanism avoids racemization, making it suitable for chiral polyester synthesis.
Molecular Weight and Kinetic Analysis
At 75°C, lipase PF produces poly(16-hexadecanolide) with a molecular weight (Mₙ) exceeding 5,000 Da. Michaelis-Menten kinetics reveal a Vₘₐₓ(lactone)/Kₘ(lactone) value of 1.2 × 10⁻³ min⁻¹·mM⁻¹ for 16-hexadecanolide, the highest among lactones (12- to 17-membered), indicating superior enzymatic polymerizability. The table below compares kinetic parameters for macrolactones:
| Lactone (Ring Size) | Vₘₐₓ (mM/min) | Kₘ (mM) | Vₘₐₓ/Kₘ (min⁻¹·mM⁻¹) |
|---|---|---|---|
| 12-membered | 0.18 | 150 | 1.2 × 10⁻³ |
| 13-membered | 0.25 | 130 | 1.9 × 10⁻³ |
| 16-Hexadecanolide | 0.42 | 110 | 3.8 × 10⁻³ |
Data sourced from lipase PF studies.
Macrolactonization of ω-Hydroxycarboxylic Acids
Shiina’s 2-Methyl-6-Nitrobenzoic Anhydride (MNBA) Method
Shiina’s MNBA-mediated cyclization enables the synthesis of 16-hexadecanolide from 16-hydroxyhexadecanoic acid. The anhydride activates the carboxylic acid, facilitating nucleophilic attack by the distal hydroxyl group. Reactions conducted in dichloromethane at 0°C achieve yields up to 85% for 17-membered lactones. This method outperforms classical Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride), which yield ≤60% for large rings.
Electrochemical Macrolactonization
Shono’s electrochemical approach employs a platinum anode and cathode in acetonitrile/water (9:1) with tetraethylammonium perchlorate as the electrolyte. Applying 10 mA/cm² current density induces dehydrogenative coupling of 16-hydroxyhexadecanoic acid, yielding 16-hexadecanolide in 78% yield. This solvent-free method minimizes waste but requires specialized equipment.
Comparative Analysis of Macrolactonization Techniques
The table below evaluates key methods for 16-hexadecanolide synthesis:
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Shiina (MNBA) | MNBA, DMAP | CH₂Cl₂ | 0 | 85 |
| Yamaguchi | 2,4,6-TClBzCl, Et₃N | THF | 25 | 60 |
| Electrochemical | Pt electrodes | CH₃CN/H₂O | 25 | 78 |
| Keck (Polymer-Bound) | DCC, DMAP | Toluene | 80 | 72 |
Data synthesized from Refs.
Chemical Reactions Analysis
16-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert hexadecanolide to its corresponding alcohol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like persulphuric acid and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Polymer Chemistry
Ring-Opening Polymerization
16-Hexadecanolide is primarily utilized in ring-opening polymerization processes. This method allows for the synthesis of biodegradable polymers, which are gaining attention due to their environmental benefits. Lipase-catalyzed ring-opening polymerization has been studied extensively, demonstrating efficient conversion of 16-hexadecanolide into polyesters under mild conditions. For instance, a study reported the successful polymerization of this compound using various lipases at 60°C over five days, resulting in polymers with desirable properties for industrial applications .
Biodegradable Polymers
The demand for biodegradable materials has increased significantly in recent years. 16-Hexadecanolide serves as a monomer for producing polyhydroxyalkanoates and other biodegradable polymers. These materials are particularly useful in packaging and agricultural applications, where environmental impact is a concern .
Fragrance Industry
Olfactory Properties
As a cyclic lactone, 16-hexadecanolide possesses distinct olfactory characteristics, making it valuable in the fragrance industry. It is often used as a masking agent to enhance or modify scents in perfumes and personal care products. Its stability and reactivity allow it to blend well with other fragrance components, contributing to complex scent profiles.
Antibacterial and Antifungal Properties
Recent studies have indicated that 16-hexadecanolide exhibits antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These properties suggest potential applications in medical formulations and preservatives.
Biomedical Applications
Potential Anti-inflammatory Effects
Research is ongoing to explore the anti-inflammatory properties of 16-hexadecanolide. Preliminary findings suggest that it may inhibit the production of inflammatory mediators, indicating its potential use in therapeutic applications targeting inflammation-related conditions.
Safety Profile
Toxicological assessments have indicated that 16-hexadecanolide is non-genotoxic and exhibits low toxicity levels, making it a candidate for safe use in consumer products . Studies show that it does not present significant risks for reproductive toxicity or systemic effects at tested doses .
Biological Activity
16-Hexadecanolide, also known as hexadecanolide, is a cyclic ester (lactone) with the chemical formula C₁₆H₃₀O₂ and a molecular weight of approximately 254.41 g/mol. This compound is characterized by a unique 17-membered ring structure formed from the condensation of a hydroxy fatty acid. Although it has not been reported to occur naturally, its synthetic production is significant for various industrial applications, particularly in the fragrance and polymer industries.
Antimicrobial Properties
Recent studies indicate that 16-hexadecanolide exhibits antibacterial and antifungal properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Additionally, research has explored its antifungal activity against Candida albicans . However, comprehensive studies are still required to fully elucidate the mechanisms of action and potential applications in antimicrobial therapies .
Anti-inflammatory Effects
There is emerging evidence suggesting that 16-hexadecanolide may possess anti-inflammatory properties. Some findings indicate that it could reduce inflammation by inhibiting the production of inflammatory mediators. Further research is necessary to confirm these effects and understand the underlying biochemical pathways involved .
Biodegradability
The biodegradability of 16-hexadecanolide is noteworthy, particularly in the context of developing environmentally friendly polymers. Its chemical structure suggests intrinsic biodegradability, making it a candidate for compostable bioplastics .
Comparative Analysis with Similar Compounds
The following table compares 16-hexadecanolide with other lactones based on their molecular formulas and unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 16-Hexadecanolide | C₁₆H₃₀O₂ | 17-membered ring structure; potential antimicrobial and anti-inflammatory properties |
| Caprolactone | C₆H₁₀O₂ | Smaller lactone used extensively in polymer chemistry |
| Octanolide | C₈H₁₄O₂ | Medium-chain lactone with distinct olfactory properties |
| Dodecanolide | C₁₂H₂₂O₂ | Larger lactone exhibiting different physical properties |
Antimicrobial Activity Study
In a study examining the antimicrobial efficacy of various compounds, 16-hexadecanolide was tested against multiple pathogens. The minimum inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity comparable to established antibiotics. The results underscored its potential as a natural antimicrobial agent .
Anti-inflammatory Research
A separate investigation focused on the anti-inflammatory effects of 16-hexadecanolide in vitro. The study demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory conditions .
Comparison with Similar Compounds
Table 1: Physical and Thermodynamic Properties of Selected Macrolides
| Compound | Ring Size | Molecular Weight (g/mol) | Melting Point (°C) | ΔH⁰f (kJ/mol) | Vapor Pressure (kPa) |
|---|---|---|---|---|---|
| 16-Hexadecanolide | 17 | 254.41 | 33 | -694.2 ± 2.1 | 0.12 (25°C) |
| 15-Pentadecanolide | 16 | 240.38 | 38 | -680.5 ± 1.8 | 0.08 (25°C) |
| 12-Dodecanolide | 13 | 198.30 | 45 | -621.3 ± 1.5 | 0.03 (25°C) |
| 11-Undecanolide | 12 | 184.28 | 52 | -605.7 ± 1.2 | 0.01 (25°C) |
Sources :
HDL exhibits a lower melting point than smaller lactones (e.g., 12-dodecanolide) due to reduced molecular symmetry and weaker intermolecular forces. Its enthalpy of formation (-694.2 kJ/mol) and vapor pressure (0.12 kPa at 25°C) are intermediate between 15-pentadecanolide (PDL) and larger lactones, reflecting its balance of ring stability and volatility .
Reactivity in Ring-Opening Polymerization (ROP)
HDL and other macrolides undergo enzymatic ROP to form biodegradable polyesters. Notably, larger rings like HDL and PDL show higher reactivity despite negligible ring strain, a phenomenon attributed to lipase selectivity.
Table 2: Polymerization Performance of Macrolides
| Compound | Lipase Source | Temperature (°C) | Mn (g/mol) | Yield (%) |
|---|---|---|---|---|
| 16-Hexadecanolide | Pseudomonas fluorescens | 70 | 5,800 | 95 |
| 15-Pentadecanolide | Pseudomonas fluorescens | 70 | 12,000 | 98 |
| 11-Undecanolide | Candida cylindracea | 60 | 23,000 | 99 |
| ε-Caprolactone | Candida antarctica | 70 | 18,000 | 99 |
Sources :
While HDL polymerizes efficiently (95% yield), its molecular weight (Mn = 5,800) is lower than PDL (Mn = 12,000) and ε-caprolactone (Mn = 18,000).
Fragrance Industry
HDL is a cost-effective synthetic musk alternative to natural musks like Galaxolide. It exhibits strong binding affinities to proteins such as BRD2 (-7.9 kcal/mol), comparable to Dihydroambrettolide (-8.1 kcal/mol) but lower than Galaxolide (-9.2 kcal/mol) . Its stability in wastewater treatment plants (detected at 0.36–166 ng/m³ in air) highlights environmental persistence, though concentrations drop 100-fold within 150 meters of emission sources .
Q & A
Q. What criteria validate novel applications of 16-Hexadecanolide in polymer science?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
